molecular formula C12H20O3 B13165975 Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13165975
M. Wt: 212.28 g/mol
InChI Key: WXNDMWQNSVWYEC-UHFFFAOYSA-N
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Description

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spiro structure, which includes a spirocyclic oxaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-9(2)7-12(6-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

WXNDMWQNSVWYEC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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